The synthesis of (±)16(17)-DiHDPA primarily occurs through enzymatic pathways involving lipoxygenases. The process starts with docosahexaenoic acid, which is converted into various hydroxy derivatives through the action of specific enzymes. For example, the biotransformation of docosahexaenoic acid into 10R-HDHA and subsequently into 10-epi PDX involves multiple enzymatic steps facilitated by lipoxygenases such as 15S-LOX and 8R-LOX .
The molecular structure of (±)16(17)-DiHDPA features two hydroxyl groups at the 16th and 17th carbon positions of the docosahexaenoic acid backbone. The stereochemistry of these hydroxyl groups can significantly influence the biological activity of the compound.
(±)16(17)-DiHDPA participates in various biochemical reactions, primarily involving its role as a signaling molecule in inflammatory pathways. It has been shown to inhibit platelet aggregation at concentrations lower than those affecting thromboxane synthesis, indicating its potential therapeutic applications in cardiovascular diseases .
The mechanism of action for (±)16(17)-DiHDPA primarily revolves around its anti-inflammatory properties. It interacts with various cellular receptors and signaling pathways to exert its effects.
(±)16(17)-DiHDPA exhibits several notable physical and chemical properties that are relevant for its biological activity.
The applications of (±)16(17)-DiHDPA span various fields, particularly in biomedical research and therapeutic development.
The systematic IUPAC name for (±)16(17)-DiHDPA is (4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid, precisely defining its carbon chain length, double bond positions and geometries, and hydroxyl group locations. Its molecular formula is C₂₂H₃₄O₄, with a molecular weight of 362.5 g/mol. The canonical SMILES representation is CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O
, capturing the carboxylic acid functionality, pentadiene system, and vicinal diol at C16-C17. The "±" notation explicitly denotes the racemic nature of the compound at the C16 and C17 chiral centers in synthetic preparations, contrasting with enzymatically produced stereospecific variants [5] [8].
Table 1: Molecular Attributes of (±)16(17)-DiHDPA
Property | Value |
---|---|
IUPAC Name | (4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid |
Molecular Formula | C₂₂H₃₄O₄ |
Molecular Weight | 362.5 g/mol |
CAS Registry Number | 1345275-27-5 |
Canonical SMILES | CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O |
The bioactive form of 16,17-DiHDPA in physiological settings typically exhibits defined stereochemistry, often the 16S,17S-dihydroxy configuration when synthesized by 15-lipoxygenase (15-LOX) enzymes. In contrast, the "(±)" designation indicates that commercially available reference materials are frequently supplied as racemic mixtures lacking stereochemical definition at the hydroxylated carbons. This racemization significantly impacts bioactivity, as evidenced by studies showing that stereospecific epimers (e.g., 16R,17R-DiHDPA) often exhibit reduced receptor binding affinity and functional potency compared to their native S,S-configured counterparts. Additionally, positional isomers exist where hydroxyl groups are introduced at alternative carbon positions (e.g., 10,17-DiHDPA or 19,20-DiHDPA), each displaying distinct biological profiles and metabolic fates [1] [5] [8].
(±)16(17)-DiHDPA displays limited aqueous solubility but is readily soluble in polar organic solvents. Specific solubility profiles include:
The compound exhibits moderate sensitivity to oxidative degradation due to its conjugated pentadiene system and allylic diol structure. Storage at -20°C under inert gas (argon or nitrogen) is recommended for long-term stability. The vicinal diol moiety renders it susceptible to periodate oxidation, cleaving the C16-C17 bond to produce aldehyde fragments. Under acidic conditions, dehydration can occur, yielding epoxy or ketone derivatives. Its carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved aqueous dispersibility and esterification for prodrug strategies [8].
(±)16(17)-DiHDPA belongs to the docosanoid class of lipid mediators, oxygenated derivatives of 22-carbon PUFAs. It is biosynthetically classified as a DPAn-6-derived resolvin, sharing structural and functional homology with protectins (e.g., PD1/NPD1 from DHA) and maresins. Its biosynthesis proceeds primarily via sequential lipoxygenase actions:
Table 2: Key Enzymes in (±)16(17)-DiHDPA Biosynthesis
Enzyme | Reaction Step | Tissue/Cellular Localization |
---|---|---|
15-Lipoxygenase (15-LOX) | DPAn-6 → 17S-HpDPAn-6 | Vascular endothelium, macrophages |
Phospholipase A₂ (PLA₂) | Membrane phospholipid hydrolysis → Free DPAn-6 | Cytosolic (cPLA₂), Secreted (sPLA₂) |
5-Lipoxygenase (5-LOX) | 17S-HDPAn-6 → 16S,17S-diHDPA | Leukocytes, vascular smooth muscle |
Vascular cells (endothelial and smooth muscle cells) demonstrate significant capacity for 16,17-DiHDPA synthesis, where 5-LOX undergoes agonist-induced translocation from the nucleus to the cytoplasm—a critical step enabling its interaction with the 17S-HDPAn-6 substrate. This spatial reorganization facilitates transcellular biosynthesis and local mediator release. Functionally, (±)16(17)-DiHDPA exhibits potent anti-inflammatory and pro-resolving actions at nanomolar concentrations:
(±)16(17)-DiHDPA is an enzymatic oxidation product of docosapentaenoic acid n-6 (DPAn-6; C22:5 ω-6), distinguishing it from ω-3-derived mediators like resolvin D1 (from DHA) or 18-HEPE (from EPA). DPAn-6 serves as a significant component of algal oils and human neuronal membranes, where it competes with docosahexaenoic acid (DHA; C22:6 ω-3) for incorporation into phospholipids and subsequent oxidative metabolism. While structurally analogous to DHA-derived protectins (e.g., 10,17-diHDHA), the ω-6 backbone of (±)16(17)-DiHDPA confers distinct receptor affinities and bioactivities. Notably, its production is influenced by dietary PUFA ratios:
This mediator exemplifies the expanding diversity beyond traditional EPA/DHA-derived SPMs, revealing the underappreciated bioactivity of DPAn-6 derivatives. Its discovery underscores the functional significance of C22-PUFA metabolism in resolving inflammation and maintaining vascular and metabolic homeostasis [1] [2] [4].
Table 3: Structural and Functional Comparison of (±)16(17)-DiHDPA with Related Lipid Mediators
Mediator | PUFA Precursor | Key Enzymes | Primary Bioactivities |
---|---|---|---|
(±)16(17)-DiHDPA | DPAn-6 (ω-6) | 15-LOX, 5-LOX | Anti-angiogenic, anti-inflammatory, metabolic regulator |
Resolvin D1 (RvD1) | DHA (ω-3) | 15-LOX, 5-LOX | Leukocyte trafficking inhibition, phagocytosis enhancement |
17S-HDHA | DHA (ω-3) | 15-LOX, aspirin-COX2 | RvD1 precursor, phagocytosis stimulation |
15-HETE | Arachidonic acid (ω-6) | 15-LOX | Pro-inflammatory, correlates with neurodegeneration |
18-HEPE | EPA (ω-3) | CYP450, soluble epoxide hydrolase | Cardioprotective, anti-fibrotic |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: